2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a phenyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one typically involves the reaction of methanesulfonyl chloride with 2-methoxy-1-phenylethan-1-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of methanesulfonic acid derivatives.
Reduction: Formation of methanesulfonyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of 2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one involves its interaction with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack. The methoxy group can undergo oxidation or reduction, leading to various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the steric hindrance provided by the substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: Used in similar nucleophilic substitution reactions.
Tosylates: Similar sulfonyl compounds used as leaving groups in organic synthesis.
Methanesulfonic Acid: Used as a catalyst in various chemical reactions
Uniqueness
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one is unique due to the presence of both methanesulfonyl and methoxy groups, which provide distinct reactivity patterns. The phenyl group further enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
57928-23-1 |
---|---|
Molekularformel |
C10H12O4S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-methoxy-2-methylsulfonyl-1-phenylethanone |
InChI |
InChI=1S/C10H12O4S/c1-14-10(15(2,12)13)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
HRHIVUPUFBQFTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1=CC=CC=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.